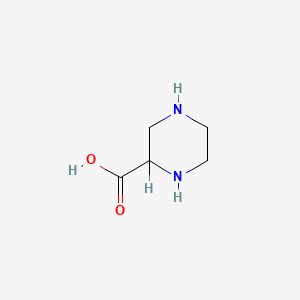

Piperazine-2-carboxylic acid

Übersicht

Beschreibung

DS-1093 ist ein niedermolekulares Medikament, das von der Daiichi Sankyo Co., Ltd. entwickelt wurde. Es ist ein Inhibitor von Hypoxie-induzierbaren Faktor-Prolylhydroxylasen, Enzymen, die eine entscheidende Rolle bei der Regulation von Hypoxie-induzierbaren Faktoren spielen. Diese Faktoren sind an der Reaktion des Körpers auf niedrige Sauerstoffkonzentrationen beteiligt. DS-1093 wurde in erster Linie für sein Potenzial zur Behandlung von Anämie im Zusammenhang mit chronischer Nierenerkrankung erforscht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DS-1093 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind firmeninterne Informationen der Daiichi Sankyo Co., Ltd. Typischerweise werden organische Synthesetechniken wie nucleophile Substitution, Oxidation und Reduktionsreaktionen eingesetzt .

Industrielle Produktionsmethoden

Die industrielle Produktion von DS-1093 würde wahrscheinlich eine großtechnische organische Synthese in einer kontrollierten Umgebung beinhalten, um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Dazu würden industrielle Reaktoren, Reinigungssysteme und Qualitätskontrollmaßnahmen zur Erfüllung der regulatorischen Standards eingesetzt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DS-1093 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary information held by Daiichi Sankyo Co., Ltd. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of DS-1093 would likely involve large-scale organic synthesis in a controlled environment to ensure the purity and consistency of the compound. This would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Piperazine-2-carboxylic acid and its derivatives undergo several types of chemical reactions:

-

Substitution Reactions:

-

N-Alkylation: Introduction of alkyl groups on the nitrogen atoms of the piperazine ring.

-

Acylation: Introduction of acyl groups on the nitrogen atoms.

-

Buchwald-Hartwig Coupling: Coupling reactions with aryl halides, useful for forming C-N bonds.

-

-

Oxidation and Reduction:

-

Oxidation: Piperazine rings can be oxidized to form N-oxides.

-

Reduction: Carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

-

-

Esterification and Amidation:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with ammonia or amines to form amides.

-

-

Hydrolysis: Esters can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

-

Deprotection: Removal of protecting groups like Boc under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid to yield the free amine.

Data Table: Examples of this compound Derivatives and Their Reactions

Research Findings and Case Studies

-

Kinetic Resolution: Candida antarctica lipase A (CAL-A) can catalyze highly enantioselective N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester, showing potential in creating chiral building blocks .

-

Alzheimer's Disease Research: this compound derivatives have shown promise as multitarget-directed ligands (MTDLs) for treating Alzheimer's disease. Some derivatives exhibit significant inhibitory activity against BChE, surpassing common drugs like donepezil .

-

Biopolymer Modification: Modifying biopolymers with this compound enhances their CO2 adsorption capabilities, indicating applications in environmental science .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Piperazine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been linked to various therapeutic applications:

- Neurological Disorders : Compounds derived from this compound are involved in the development of NMDA receptor antagonists, which are essential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Anticonvulsant Drugs : Research indicates that this compound can modulate voltage-gated ion channels, potentially aiding in seizure control.

- Anti-inflammatory and Analgesic Properties : Derivatives of this compound have shown promise in modulating neurotransmitter systems related to pain perception and mood regulation.

Biochemical Research

In biochemical studies, this compound is utilized for:

- Enzyme Inhibition Studies : It plays a role in understanding enzyme interactions and mechanisms, which is vital for drug discovery .

- Receptor Binding : The compound's derivatives are studied for their binding affinities with specific receptors, influencing various biological pathways.

Case Study: Kinetic Resolution

A notable study demonstrated the kinetic resolution of this compound using Candida antarctica lipase A. This process resulted in high enantioselectivity, yielding compounds with significant potential for pharmaceutical applications .

Polymer Chemistry

This compound is incorporated into polymer formulations to enhance properties such as:

- Solubility : Its inclusion improves the solubility of polymers, making them more effective for various applications.

- Mechanical Strength : The compound contributes to the mechanical properties of polymers, beneficial for creating advanced materials used in various industries .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds within complex mixtures, facilitating research across multiple fields .

Cosmetic Formulations

The unique properties of this compound make it suitable for cosmetic applications:

- Texture Enhancement : It improves the texture of skin care products.

- Stability Improvement : The compound contributes to the stability of formulations, enhancing user experience .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | NMDA antagonists, anticonvulsants | Targeting neurological disorders |

| Biochemical Research | Enzyme inhibition, receptor binding | Understanding biological pathways |

| Polymer Chemistry | Solubility improvement, mechanical strength enhancement | Advanced material creation |

| Analytical Chemistry | Standard in chromatography | Accurate quantification in complex mixtures |

| Cosmetic Formulations | Texture enhancement, stability improvement | Better user experience |

Wirkmechanismus

DS-1093 exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylases. This inhibition prevents the degradation of hypoxia-inducible factors, leading to their accumulation and activation. The activated hypoxia-inducible factors then promote the expression of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation to hypoxia. The primary molecular targets of DS-1093 are the prolyl hydroxylase enzymes, which are responsible for hydroxylating hypoxia-inducible factors under normal oxygen conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Roxadustat: Ein weiterer Inhibitor von Hypoxie-induzierbaren Faktor-Prolylhydroxylasen, der zur Behandlung von Anämie bei chronischer Nierenerkrankung eingesetzt wird.

Daprodustat: Ähnlich wie DS-1093 hemmt es Hypoxie-induzierbare Faktor-Prolylhydroxylasen und wird zur Behandlung von Anämie eingesetzt.

Vadadustat: Zielt ebenfalls auf Hypoxie-induzierbare Faktor-Prolylhydroxylasen ab und wird zur Behandlung von Anämie eingesetzt.

Einzigartigkeit von DS-1093

DS-1093 ist einzigartig in seiner spezifischen molekularen Struktur und seinen pharmakokinetischen Eigenschaften, die im Vergleich zu anderen ähnlichen Verbindungen Vorteile in Bezug auf Wirksamkeit und Sicherheitsprofil bieten können. Seine Entwicklung durch die Daiichi Sankyo Co., Ltd. hebt auch sein Potenzial für Innovation in der Behandlung von Hypoxie-bedingten Erkrankungen hervor .

Biologische Aktivität

Piperazine-2-carboxylic acid (PCA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and as a potential therapeutic agent. This article reviews the biological activity of PCA, focusing on its mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by its piperazine structure with a carboxylic acid group at the second position. It exists predominantly in the (R)-configuration and is recognized for its high optical purity, usually exceeding 99%. The compound appears as a white to pale yellowish powder and is utilized in various pharmaceutical applications.

Research indicates that PCA and its derivatives interact with neurotransmitter systems, influencing pathways related to mood regulation, pain perception, and cognitive functions. Notably, PCA has been studied for its role as a multitarget-directed ligand (MTDL), particularly in the treatment of Alzheimer's disease (AD).

Cholinesterase Inhibition

PCA derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of AD. For instance, a study reported that certain PCA derivatives exhibited competitive inhibition against AChE with Ki values in the low micromolar range, indicating their potential as therapeutic agents for cognitive enhancement in AD patients .

Case Studies

- Anti-Alzheimer Activity : A series of PCA derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. The most active compound, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c), demonstrated a Ki value of 10.18 µM for AChE with a selectivity index (SI) of approximately 17.90. This suggests that PCA derivatives could be developed into effective treatments for Alzheimer's disease .

- Cytotoxicity Assessment : The cytotoxicity of selected PCA derivatives was assessed on human neuroblastoma (SH-SY5Y) cell lines. Results indicated that these compounds exhibited lower toxicity compared to staurosporine and were comparable to donepezil, a standard treatment for AD .

- Neurotransmitter Modulation : Studies have shown that PCA can modulate neurotransmitter systems effectively, influencing both excitatory and inhibitory pathways within the central nervous system. This modulation is crucial for developing treatments aimed at neuropsychiatric disorders.

Comparative Analysis of this compound Derivatives

The following table summarizes key findings related to various derivatives of PCA:

| Compound | Target Activity | Ki Value (µM) | Selectivity Index | Cytotoxicity |

|---|---|---|---|---|

| 4c | AChE Inhibition | 10.18 | 17.90 | Low |

| 7b | BChE Inhibition | 1.6 | 21862.5 | Low |

| Donepezil | AChE Inhibition | 12.5 | N/A | Moderate |

Eigenschaften

IUPAC Name |

piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369095 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2762-32-5 | |

| Record name | Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Piperazine-2-carboxylic acid and its derivatives are primarily known for their interaction with the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and neuronal communication. The specific downstream effects depend on the derivative's selectivity towards different NMDA receptor subtypes (NR2A-D). For example, certain derivatives preferentially block the slow-decaying component of the NMDA receptor-mediated CA3-CA1 synaptic response in rat hippocampal slices, suggesting a role for specific NR2 subtypes in these processes [].

ANone: Molecular Formula: C5H10N2O2

ANone: Modifications to the basic this compound structure significantly influence its activity, potency, and selectivity for NMDA receptor subtypes. Research indicates that:

- Bulky aromatic substituents: Compounds like NVPAAM077, EAB-515, and this compound derivatives with large aromatic groups often exhibit atypical NMDA receptor subtype selectivity [].

- Phenanthrene substitutions: Derivatives with phenanthrene attached at the 3-position, such as UBP141 and UBP145, demonstrate enhanced selectivity for NR2D-containing receptors compared to those containing NR2A or NR2B [].

- Phenylazobenzoyl/Phenylethynylbenzoyl groups: Incorporating these groups (e.g., in UBP125 and UBP128) leads to improved selectivity for NR2B, NR2C, and NR2D-containing receptors over NR2A-containing NMDA receptors [].

ANone: While specific stability data for this compound is limited within the provided research, studies highlight the importance of careful formulation for its derivatives. Formulation strategies might involve optimizing pH, using specific excipients, or employing encapsulation techniques to enhance stability, solubility, and ultimately, bioavailability.

ANone: Researchers utilize various analytical methods, including High-Performance Liquid Chromatography (HPLC) [, , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], for characterization and quantification of this compound and its derivatives. Specific details regarding method validation, accuracy, precision, and specificity can be found within individual research papers.

ANone: The provided research primarily focuses on the pharmacological aspects of this compound and its derivatives. Consequently, information regarding its environmental impact, ecotoxicological effects, and degradation pathways is limited within these studies. Further research is needed to understand its fate and potential risks in the environment.

ANone: The research on this compound and its derivatives has significantly advanced our understanding of NMDA receptor pharmacology and subtype selectivity. Early work identified the atypical selectivity profile of the parent compound [], paving the way for the development of more selective derivatives like UBP141 and UBP145, which target NR2D-containing receptors []. This progress has been instrumental in dissecting the roles of various NMDA receptor subtypes in physiological and pathological processes.

ANone: Several synthetic routes for this compound and its derivatives have been developed:

- Schotten-Bauman reaction: This method involves reacting appropriately substituted acid chlorides with Piperazine-2,3-dicarboxylic acid under modified Schotten-Bauman conditions [].

- Chiral synthesis and enzymatic resolution: This approach utilizes alcalase enzyme for the kinetic resolution of methyl 4-(tert-butyloxycarbonyl)piperazine-2-carboxylate to obtain enantiomerically pure (S)-Piperazine-2-carboxylic acid [].

- Diastereoselective hydrogenation: This method employs chiral pyrazine derivatives and various noble metal catalysts to synthesize this compound stereoselectively [].

ANone: this compound research exemplifies cross-disciplinary collaboration between chemistry, biology, and pharmacology. The synthesis of novel derivatives, coupled with their pharmacological evaluation in various models (e.g., recombinant receptors, hippocampal slices), has led to a deeper understanding of NMDA receptor function and its therapeutic potential []. This synergy paves the way for developing targeted therapies for neurological disorders. Additionally, research on biopolymer modification with this compound for carbon dioxide adsorption showcases its potential in material science and environmental applications [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.